Taraxerone
Overview
Description
Taraxerone is a pentacyclic triterpenoid that is actively produced by some higher plants as part of a defense mechanism . It has been found to have allelopathic and antifungal effects .
Synthesis Analysis
The biosynthesis of taraxerone in plants occurs through the mevalonate pathway in the cytosol. The process starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene . A new semisynthetic derivative of natural taraxerone fused to a pyrazine ring through the C2–C3 bond has been synthesized by the Willgerodt–Kindler reaction .Molecular Structure Analysis
Taraxerone is a pentacyclic triterpenoid. Squalene is the primary precursor for the synthesis of triterpenoids, including taraxerone, β-amyrin, and lupeol, which are catalyzed by taraxerol synthase .Chemical Reactions Analysis
The biosynthesis of taraxerone involves several chemical reactions. It starts with the production of dimethylallyl diphosphate (DMAPP) and isopentyl pyrophosphate (IPP), followed by squalene. Squalene is then converted into triterpenoids, including taraxerone, β-amyrin, and lupeol, through a series of reactions catalyzed by taraxerol synthase .Physical And Chemical Properties Analysis
Taraxerone has a molecular formula of C30H48O and an average mass of 424.702 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 488.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C .Scientific Research Applications
Antioxidant Properties
- Taraxerone exhibited notable antioxidant capacities, comparable to butylated hydroxytoluene (BHT). It effectively inhibited the production of inducible nitric oxide in lipopolysaccharide-stimulated murine macrophage, suggesting its potential as an antioxidant agent (Mo et al., 2012).
Anticancer Activity
- In non-small cell lung cancer cells (A-549), taraxerone induced apoptosis and inhibited cell growth in a dose-dependent manner, highlighting its potential as an anticancer agent (Ma et al., 2016).
- Taraxerone and other triterpenoids from Alchornea latifolia showed cytotoxic activity against Hep-G2 and A-431 human cancer cell lines (Setzer et al., 2000).
Immunomodulatory Effects
- Taraxerone isolated from Leucas lavandulifolia demonstrated immunomodulatory activity, suppressing the proliferation rate in PBMC, macrophage, and PMN cells, as well as reducing activated nitric oxide, IL-4, IL-6 production, and phagocytosis (Jayaraman & Variyar, 2021).
Enzyme Inhibitory Activity
- Taraxerone showed significant 5-lipoxenase enzyme inhibition activity, suggesting its potential in treating conditions associated with the enzyme's overactivity (Mawa et al., 2013).
Analgesic and Anti-Inflammatory Activities
- Taraxerone isolated from Dregea volubilis exhibited significant analgesic and anti-inflammatory properties in animal models (Biswas et al., 2009).
Safety And Hazards
Future Directions
Taraxerone has been extensively investigated for its potential utilization in drug development . Various biotechnological approaches have been established to produce this compound using in vitro techniques . Future research may focus on further understanding its biosynthetic pathway, exploring its medicinal properties, and developing more efficient methods for its production.
properties
IUPAC Name |
(4aR,6aR,6aS,8aR,12aR,14aR,14bR)-4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3/t20-,22+,23+,27-,28-,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAVZSSFGIHQZ-YLAYQGCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(C[C@H]1[C@@]3(CC[C@@H]4[C@]5(CCC(=O)C([C@@H]5CC[C@]4(C3=CC2)C)(C)C)C)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60965707 | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taraxerone | |
CAS RN |
514-07-8 | |
Record name | Taraxerone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=514-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taraxerone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514078 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydropicen-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60965707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TARAXERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U2M012Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.